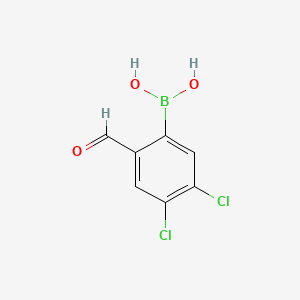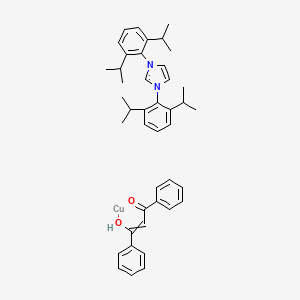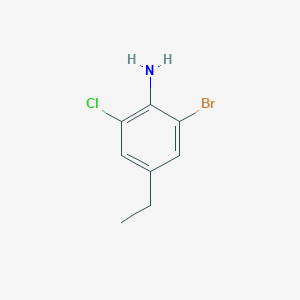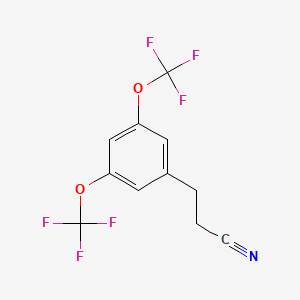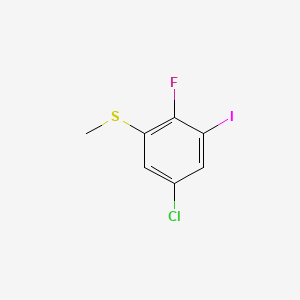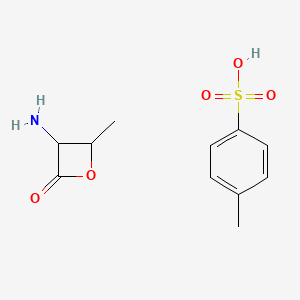
(3S,4R)-3-Amino-4-methyloxetan-2-one; 4-methylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Amino-4-methyloxetan-2-one; 4-methylbenzene-1-sulfonic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of an oxetanone ring with an amino group and a methyl group attached, combined with 4-methylbenzene-1-sulfonic acid. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-methyloxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a suitable carbonyl compound to form the oxetanone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-4-methyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the oxetanone ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(3S,4R)-3-Amino-4-methyloxetan-2-one; 4-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-4-methyloxetan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity. The oxetanone ring’s strained structure can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Alkyl- and alkenylglutamates: These compounds share similar stereochemistry and functional groups, making them useful for comparison in terms of reactivity and applications.
(3S,4R)-3-Chloro-4-methylhexane: This compound has a similar stereochemical configuration but different functional groups, providing insights into the impact of substituents on chemical behavior.
(3R,4S)-4-Methyl-3-hexanol: Another compound with a similar stereochemistry, used in different applications such as pheromones.
Uniqueness
The uniqueness of (3S,4R)-3-Amino-4-methyloxetan-2-one lies in its combination of an oxetanone ring with an amino group and a methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO5S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
3-amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H7NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(5)4(6)7-2/h2-5H,1H3,(H,8,9,10);2-3H,5H2,1H3 |
InChI Key |
LIPLHVDXIYGFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


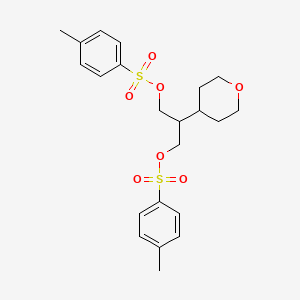
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylacetamide](/img/structure/B14781695.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B14781697.png)
![1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride](/img/structure/B14781713.png)
![tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate](/img/structure/B14781720.png)
![2-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781725.png)

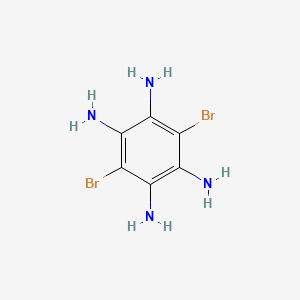
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
